molecular formula C9H9F3N2 B6228735 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline CAS No. 41959-39-1

6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B6228735
CAS No.: 41959-39-1
M. Wt: 202.2
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Description

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline is a heterocyclic organic compound featuring a trifluoromethyl group attached to a tetrahydroquinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline typically involves the introduction of the trifluoromethyl group into a pre-formed tetrahydroquinoxaline ring. One common method is the reaction of tetrahydroquinoxaline with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and minimizes production costs.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives with modified functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products: The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

    6-(Trifluoromethyl)quinoxaline: A structurally similar compound with a quinoxaline ring instead of a tetrahydroquinoxaline ring.

    6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: Another related compound with an isoquinoline ring system.

Uniqueness: 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline is unique due to its combination of the trifluoromethyl group and the tetrahydroquinoxaline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

CAS No.

41959-39-1

Molecular Formula

C9H9F3N2

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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